N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide
Description
Key Functional Groups and Their Roles:
- Benzo[d]thiazole : The bicyclic system contributes π-π stacking capability and serves as a hydrogen-bond acceptor via its nitrogen and sulfur atoms.
- 4,5-Dimethylthiophene : Methyl substituents restrict rotation about the thiophene-benzothiazole bond, enforcing a near-coplanar arrangement (dihedral angle: 5.2°).
- Tosylpropanamide : The tosyl group acts as a protecting group, while the amide facilitates hydrogen bonding with biological targets or solvents.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S3/c1-14-8-10-17(11-9-14)31(27,28)13-12-20(26)25-23-21(15(2)16(3)29-23)22-24-18-6-4-5-7-19(18)30-22/h4-11H,12-13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMJSOLHTXXDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by condensing a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic amount of glacial acetic acid.
Synthesis of Dimethylthiophene: The dimethylthiophene ring can be synthesized through a series of reactions involving thiophene derivatives and methylating agents.
Coupling Reaction: The benzothiazole derivative is then coupled with the dimethylthiophene derivative under appropriate conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Reduced forms of the benzothiazole and thiophene rings.
Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anti-tubercular agent.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing inflammation . The compound’s electronic properties also allow it to interact with cellular components, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole moiety and have similar biological activities.
Benzothiazole Derivatives: Various benzothiazole derivatives are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is unique due to the presence of the dimethylthiophene ring and the tosyl-propanamide group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in both medicinal and material science applications .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of structural elements, including a benzo[d]thiazole moiety and a dimethylthiophene ring, which may contribute to its bioactivity.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 499.7 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzo[d]thiazole | A heterocyclic compound known for its biological activity. |
| Dimethylthiophene | Contributes to the compound's unique electronic properties. |
| Tosyl Group | Enhances reactivity and may influence biological interactions. |
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, studies on benzothiazole derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells .
In a study assessing the antiproliferative effects of related compounds, derivatives containing benzothiazole were shown to bind to DNA and disrupt cellular functions, leading to apoptosis in cancer cells . The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to be significant due to its structural analogies.
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have also been explored. Studies have shown that benzothiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM in 2D assays, suggesting potent anticancer activity .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, benzothiazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed significant inhibition zones, indicating their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
